![molecular formula C29H25F3O3Sn B14184145 Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane CAS No. 919299-23-3](/img/structure/B14184145.png)
Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a tribenzylstannane core with a 2,4,5-trifluoro-3-methoxybenzoyl group attached via an ester linkage. The presence of fluorine atoms and a methoxy group in the benzoyl moiety imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane typically involves the reaction of tribenzylstannane with 2,4,5-trifluoro-3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The tin atom in the compound can be oxidized to form higher oxidation state tin compounds.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed in the presence of water or aqueous acids/bases to yield tribenzylstannane and 2,4,5-trifluoro-3-methoxybenzoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Acyl chlorides or anhydrides can be used as reagents for substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Substitution: New organotin compounds with different acyl groups.
Hydrolysis: Tribenzylstannane and 2,4,5-trifluoro-3-methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane is not fully understood. it is believed to interact with biological molecules through its organotin moiety. The tin atom can form coordination complexes with various biomolecules, potentially disrupting their normal function. The presence of fluorine atoms and a methoxy group may also influence the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tribenzylstannane: Lacks the 2,4,5-trifluoro-3-methoxybenzoyl group, making it less reactive in certain chemical reactions.
2,4,5-Trifluoro-3-methoxybenzoyl chloride: Contains the benzoyl moiety but lacks the organotin core, limiting its applications in organotin chemistry.
Other Organotin Compounds: Such as tributyltin and triphenyltin derivatives, which have different organic groups attached to the tin atom.
Uniqueness
Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane is unique due to the combination of its organotin core and the 2,4,5-trifluoro-3-methoxybenzoyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
919299-23-3 |
|---|---|
Molekularformel |
C29H25F3O3Sn |
Molekulargewicht |
597.2 g/mol |
IUPAC-Name |
tribenzylstannyl 2,4,5-trifluoro-3-methoxybenzoate |
InChI |
InChI=1S/C8H5F3O3.3C7H7.Sn/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11;3*1-7-5-3-2-4-6-7;/h2H,1H3,(H,12,13);3*2-6H,1H2;/q;;;;+1/p-1 |
InChI-Schlüssel |
XLJOFMMVCRTMNK-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)O[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
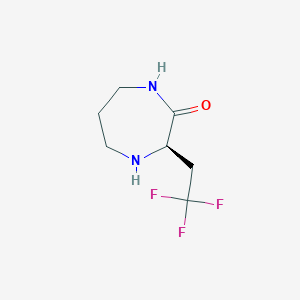
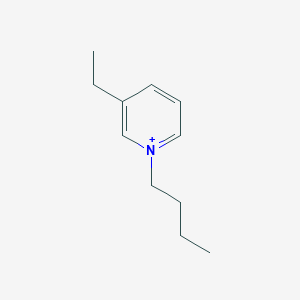
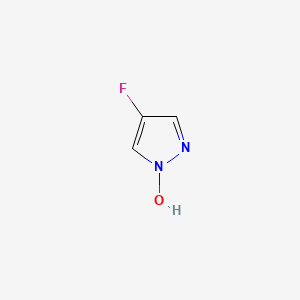

![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
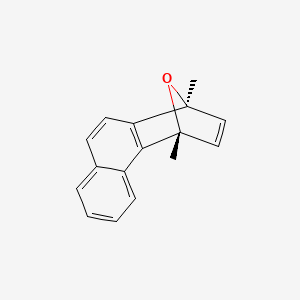
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
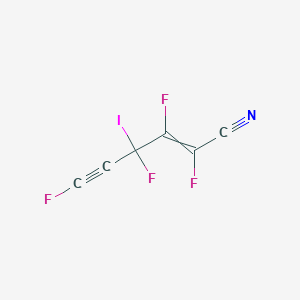
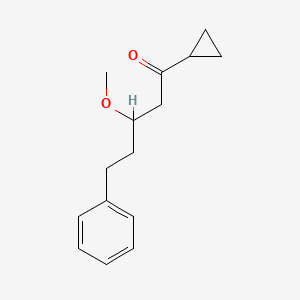

![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)
